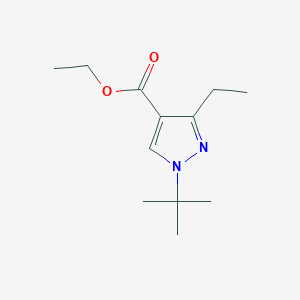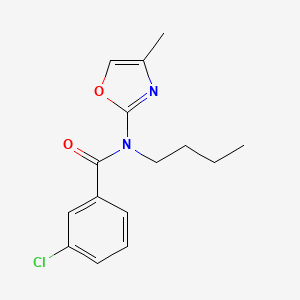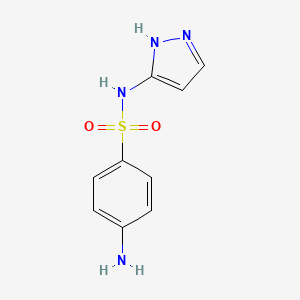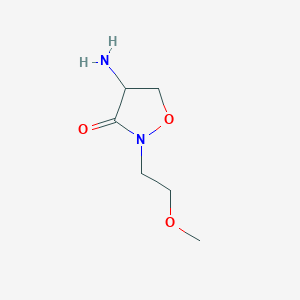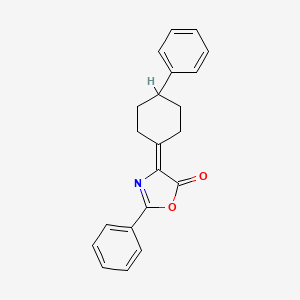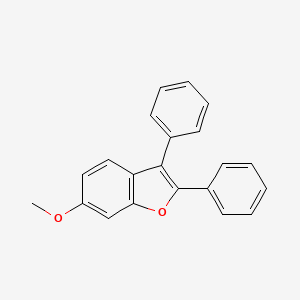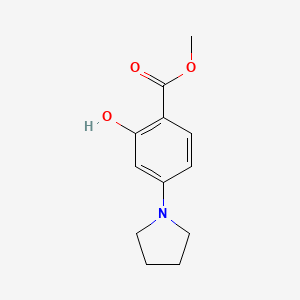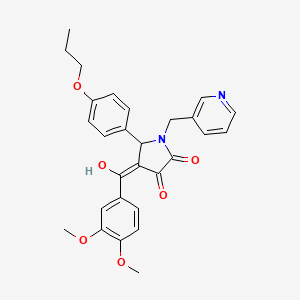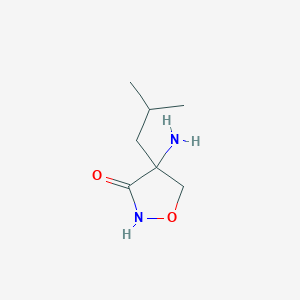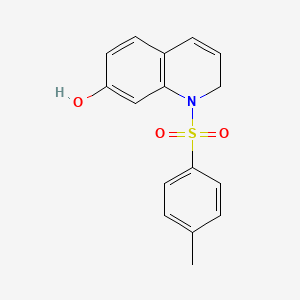![molecular formula C14H13NO4 B12890068 1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one CAS No. 88484-92-8](/img/structure/B12890068.png)
1-[2,5-Dimethyl-4-(2-nitrophenyl)furan-3-YL]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone is a complex organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a nitrophenyl group and dimethyl substitutions, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is treated with a nitrating agent such as nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the nitrophenyl group with high precision and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃, H₂SO₄) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,5-Dimethyl-4-phenylfuran-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2,4-Dimethyl-3-furanyl)ethanone: Differently substituted furan ring, leading to variations in reactivity and applications.
Uniqueness
1-(2,5-Dimethyl-4-(2-nitrophenyl)furan-3-yl)ethanone is unique due to the presence of both the nitrophenyl group and the dimethyl substitutions. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
88484-92-8 |
|---|---|
Formule moléculaire |
C14H13NO4 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
1-[2,5-dimethyl-4-(2-nitrophenyl)furan-3-yl]ethanone |
InChI |
InChI=1S/C14H13NO4/c1-8(16)13-9(2)19-10(3)14(13)11-6-4-5-7-12(11)15(17)18/h4-7H,1-3H3 |
Clé InChI |
JIJLXRNSQGJBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


